molecular formula C4H2ClNO2S B560732 5-Chlorothiazole-2-carboxylic acid CAS No. 101012-16-2

5-Chlorothiazole-2-carboxylic acid

Cat. No.: B560732
CAS No.: 101012-16-2
M. Wt: 163.575
InChI Key: JZFTYFVKMBSMFP-UHFFFAOYSA-N
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Description

5-Chlorothiazole-2-carboxylic acid is an organic compound with the molecular formula C4H2ClNO2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chlorothiazole-2-carboxylic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloro-5-nitrothiazole with formic acid . The reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through recrystallization or chromatography to achieve the required purity levels for commercial use.

Chemical Reactions Analysis

Types of Reactions

5-Chlorothiazole-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups, such as amines or alkyl groups, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in solvents like dimethyl sulfoxide or methanol.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

5-Chlorothiazole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chlorothiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. For example, its antimicrobial activity may result from the inhibition of key enzymes in bacterial cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorothiazole-5-carboxylic acid: A closely related compound with similar structural features but differing in the position of the chlorine atom.

    2-Chlorothiazole-5-carbaldehyde: Another related compound with an aldehyde group instead of a carboxylic acid group.

Uniqueness

5-Chlorothiazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

5-Chlorothiazole-2-carboxylic acid (CAS No. 101012-16-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C4_4H2_2ClNO2_2S
  • Molecular Weight : 163.58 g/mol
  • Structure : The compound features a thiazole ring with a chlorine atom at the 5-position and a carboxylic acid group at the 2-position, which contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the areas of antimicrobial and anticancer properties. Its mechanism of action involves interactions with specific molecular targets, including enzymes and receptors.

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Studies suggest that it can inhibit the growth of certain bacterial strains, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

This data indicates a moderate level of antibacterial activity, suggesting potential for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves modulation of signaling pathways associated with cell proliferation and survival.

Case Study: Apoptosis Induction

A study evaluated the effects of this compound on MCF-7 breast cancer cells:

  • Concentration Tested : 50 µM
  • Cell Viability Reduction : Decreased to 40% after 48 hours
  • Mechanism : Increased expression of pro-apoptotic proteins (e.g., Bax) and decreased anti-apoptotic proteins (e.g., Bcl-2).

This suggests that the compound may serve as a lead structure for developing new anticancer therapies.

The biological activity of this compound is largely attributed to its structural features:

  • Chlorine Atom : Enhances lipophilicity, aiding in membrane permeability.
  • Carboxylic Acid Group : Facilitates binding to target proteins and enzymes, influencing their activity.
  • Thiazole Ring : Participates in π-stacking interactions with aromatic residues in proteins.

These interactions may lead to modulation of critical signaling pathways involved in inflammation, cell survival, and proliferation.

Research Findings

Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological activity:

  • Derivatives Synthesized : Various alkyl and aryl substitutions were explored.
  • Activity Evaluation : Compounds were tested against cancer cell lines and microbial strains.

In one study, a derivative displayed a significant increase in anticancer activity compared to the parent compound, highlighting the potential for structure-activity relationship (SAR) studies in optimizing efficacy.

Properties

IUPAC Name

5-chloro-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO2S/c5-2-1-6-3(9-2)4(7)8/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFTYFVKMBSMFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50701631
Record name 5-Chloro-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101012-16-2
Record name 5-Chloro-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1,3-thiazole-2-carboxylic acid
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